molecular formula C10H14O5S B013916 (R,S)-1-Tosyl Glycerol CAS No. 73073-07-1

(R,S)-1-Tosyl Glycerol

Cat. No.: B013916
CAS No.: 73073-07-1
M. Wt: 246.28 g/mol
InChI Key: DFQNMODTAFTGHS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

(R,S)-1-Tosyl Glycerol, a derivative of glycerol, primarily targets the metabolic pathways of glycerol in various organisms. Glycerol is a key component in the regulation of glycerol uptake and its metabolism . It is also involved in muscle regeneration, as seen in glycerol-induced injury models . In the context of neurological disorders, glycerol has been used in the treatment of conditions like Trigeminal Neuralgia .

Mode of Action

The compound interacts with its targets by participating in their metabolic processes. For instance, in the glycerol metabolic pathway, it can be phosphorylated by glycerol kinase (GK) using ATP to form glycerol-3-phosphate (G3P), which is then transferred to various metabolic pathways .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the glycerol metabolic pathway. Glycerol kinase (GK) and glycerol 3-phosphate dehydrogenase (G3PDH) are two important enzymes in this pathway. GK facilitates the phosphorylation of glycerol to form G3P, which is a crucial intermediate in various metabolic pathways, such as the synthesis of glycerolipids and triglycerides, glycogenesis, glycolysis, and gluconeogenesis .

Pharmacokinetics

Glycerol, when ingested or infused at doses greater than 1.0 g/kg bodyweight, can increase serum concentrations to approximately 20 mmol/L, resulting in more than a 10 mOsmol/kg increase in serum osmolality .

Result of Action

The action of this compound, through its involvement in glycerol metabolism, can have various effects at the molecular and cellular levels. For instance, in muscle cells, glycerol-induced injury leads to efficient muscle regeneration . In the context of neurological disorders, glycerol has been used to provide pain relief in conditions like Trigeminal Neuralgia .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, in yeast cells, the accumulation of glycerol during hyperosmotic stress is a key aspect of osmoregulation . Additionally, the properties of chitosan–glycerol edible films, which could potentially contain this compound, were influenced by chitosan and glycerol concentrations .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Eflornithine Hydrochloride can be synthesized through the following steps:

Industrial Production Methods

Industrial production of L-Eflornithine Hydrochloride involves large-scale synthesis using similar steps but optimized for yield and purity. The process includes:

    Dissolution: Dissolving L-ornithine in water.

    Reaction: Adding crown ether and calcium hydroxide, followed by choline, and heating the mixture.

    pH Regulation: Using sulfuric acid to adjust the pH, followed by filtration to remove impurities.

    Concentration: Vacuum concentrating the solution and adjusting the pH with hydrochloric acid.

    Crystallization: Adding alcohol to induce crystallization, followed by cooling and filtration.

Chemical Reactions Analysis

Types of Reactions

L-Eflornithine Hydrochloride undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols .

Scientific Research Applications

L-Eflornithine Hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

2,3-dihydroxypropyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O5S/c1-8-2-4-10(5-3-8)16(13,14)15-7-9(12)6-11/h2-5,9,11-12H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFQNMODTAFTGHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60975881
Record name 2,3-Dihydroxypropyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60975881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73073-07-1, 6047-51-4
Record name 1,2,3-Propanetriol, 1-(4-methylbenzenesulfonate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73073-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydroxypropyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60975881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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